molecular formula C31H24N4O3 B3141504 (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 478343-13-4

(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B3141504
CAS No.: 478343-13-4
M. Wt: 500.5 g/mol
InChI Key: JQFMESQFMQQSLL-UHFFFAOYSA-N
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Description

(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a benzodiazole moiety, a methoxy group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzodiazole moiety: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Synthesis of the chromene core: The chromene core can be synthesized via the condensation of salicylaldehyde with a suitable ketone or aldehyde under acidic or basic conditions.

    Coupling reactions: The benzodiazole moiety and the chromene core are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the methoxy and carboxamide groups: These functional groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodiazole and chromene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of chromene derivatives in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that chromene derivatives can exhibit anti-inflammatory, antioxidant, and antimicrobial activities.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. Chromene derivatives have been studied for their anticancer, antiviral, and neuroprotective properties.

Industry

In industry, the compound can be used as an intermediate in the synthesis of more complex molecules. It may also find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide: Lacks the methoxy group.

    (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

The presence of the methoxy group and the carboxamide group in (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide imparts unique chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N4O3/c1-19-10-14-23(15-11-19)33-31-24(18-21-6-5-9-27(37-2)28(21)38-31)30(36)32-22-16-12-20(13-17-22)29-34-25-7-3-4-8-26(25)35-29/h3-18H,1-2H3,(H,32,36)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFMESQFMQQSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
Reactant of Route 2
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(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide

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